molecular formula C14H20N2O5 B6221809 6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid CAS No. 2763749-46-6

6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid

Cat. No. B6221809
CAS RN: 2763749-46-6
M. Wt: 296.3
InChI Key:
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Description

6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid (or 6-TBPCA) is an organic compound belonging to the pyridine-2-carboxylic acid class of compounds. It is a colorless solid that is soluble in many organic solvents, such as chloroform, ethyl acetate, and dimethylformamide. 6-TBPCA has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and other scientific research fields.

Scientific Research Applications

6-TBPCA has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and other scientific research fields. It has been used as an intermediate in the synthesis of various organic compounds, such as the antifungal agent terbinafine and the anticonvulsant lamotrigine. 6-TBPCA has also been used as a starting material in the synthesis of a variety of biologically active molecules, such as the antitumor agent 5-fluorouracil and the anti-inflammatory agent prednisolone.

Mechanism of Action

The mechanism of action of 6-TBPCA is not fully understood. However, it is believed to interact with various cellular components, including proteins, enzymes, and nucleic acids. It is thought to act as a proton donor, binding to and modulating the activity of enzymes involved in various biochemical processes.
Biochemical and Physiological Effects
6-TBPCA has been found to have a variety of biochemical and physiological effects. In cell cultures, it has been shown to inhibit the growth of several types of cancer cells and to induce apoptosis. In animal models, it has been found to reduce inflammation and to have a positive effect on the immune system. In humans, it has been reported to have a mild analgesic effect.

Advantages and Limitations for Lab Experiments

The use of 6-TBPCA in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively inexpensive compared to other organic compounds. Additionally, it has a wide range of potential applications in medicinal chemistry, biochemistry, and other scientific research fields. A limitation of 6-TBPCA is that it is not as stable as some other organic compounds and can be easily degraded in the presence of light or oxygen.

Future Directions

The potential applications of 6-TBPCA are vast and there are numerous opportunities for further research. Some potential future directions for research include the development of new synthetic methods for the production of 6-TBPCA and its derivatives, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, research could be conducted to evaluate the effects of 6-TBPCA on various biological systems and to identify its potential toxicities. Finally, studies could be conducted to explore the potential of 6-TBPCA as a starting material in the synthesis of novel biologically active molecules.

Synthesis Methods

6-TBPCA can be synthesized through a multi-step process involving the reaction of pyridine-2-carboxylic acid with tert-butyl chloroformate, followed by reaction with propylamine. The reaction is carried out in anhydrous dichloromethane at room temperature. The product is then purified by column chromatography and recrystallized from a suitable solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid involves the protection of the amine group, followed by the reaction with 3-bromopropylamine to form the intermediate. The intermediate is then reacted with 2-pyridinecarboxylic acid to form the final product.", "Starting Materials": [ "2-pyridinecarboxylic acid", "tert-butyl chloroformate", "3-bromopropylamine", "triethylamine", "diisopropylethylamine", "N,N-dimethylformamide", "methanol", "dichloromethane", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of amine group with tert-butyl chloroformate in the presence of triethylamine and N,N-dimethylformamide", "Step 2: Reaction of protected amine with 3-bromopropylamine in the presence of diisopropylethylamine and N,N-dimethylformamide to form intermediate", "Step 3: Reaction of intermediate with 2-pyridinecarboxylic acid in the presence of N,N-dimethylformamide and dichloromethane", "Step 4: Workup with sodium bicarbonate, sodium chloride, and water to obtain the final product" ] }

CAS RN

2763749-46-6

Molecular Formula

C14H20N2O5

Molecular Weight

296.3

Purity

95

Origin of Product

United States

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